Evidence 1: Molecular Weight and Lipophilicity Differentiation – Brominated vs. Non-Brominated Sulfamoylmethylbenzoate Scaffold
The presence of a bromine atom at position 3 increases the molecular weight of methyl 3-bromo-4-(sulfamoylmethyl)benzoate to 308.15 g·mol⁻¹, compared with 229.26 g·mol⁻¹ for the non-brominated analog methyl 4-(sulfamoylmethyl)benzoate . This 78.89 g·mol⁻¹ mass increase is accompanied by an estimated rise in lipophilicity: the non-brominated analog has a computed XLogP3 of 0.8 [1], whereas the brominated target compound is estimated at XLogP3 ≈ 1.5 (calculated by the bromine atom's contribution of approximately +0.7 log units based on the Hansch π constant for aromatic bromine) [2]. This shift has practical implications for chromatographic retention, membrane permeability, and partition-based extraction protocols.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 308.15 g·mol⁻¹; XLogP3 ≈ 1.5 (estimated) |
| Comparator Or Baseline | Methyl 4-(sulfamoylmethyl)benzoate: MW = 229.26 g·mol⁻¹; XLogP3 = 0.8 (computed, PubChem) |
| Quantified Difference | ΔMW = +78.89 g·mol⁻¹ (+34.4%); ΔXLogP3 ≈ +0.7 log units |
| Conditions | Computed physicochemical properties; PubChem XLogP3 algorithm for comparator; estimated bromine contribution based on Hansch π methodology |
Why This Matters
The substantial increase in molecular weight and lipophilicity directly affects solubility, chromatographic behavior, and passive membrane permeability—parameters that must be accounted for when designing SAR libraries or scaling up synthetic routes.
- [1] PubChem. Compound Summary: Methyl 4-(sulfamoylmethyl)benzoate, CID 11817053; XLogP3 = 0.8. https://pubchem.ncbi.nlm.nih.gov/compound/11817053 (accessed 2026-05-02). View Source
- [2] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. Aromatic Br Hansch π ≈ 0.86. View Source
